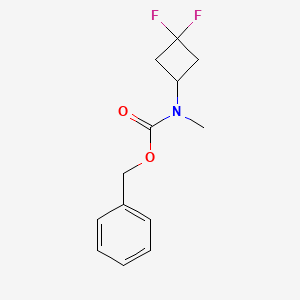

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate

Description

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate is a chemical compound with the molecular formula C13H15F2NO2 and a molecular weight of 255.26 g/mol . This compound is characterized by the presence of a benzyl group, a difluorocyclobutyl ring, and a methylcarbamate functional group. It is primarily used in research and development settings due to its unique chemical properties.

Properties

IUPAC Name |

benzyl N-(3,3-difluorocyclobutyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2/c1-16(11-7-13(14,15)8-11)12(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSDVFJSXZJYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC(C1)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate typically involves the reaction of benzyl alcohol with 3,3-difluorocyclobutanone in the presence of a base to form the intermediate benzyl (3,3-difluorocyclobutyl)carbinol. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential medicinal properties, such as its role as an enzyme inhibitor or its therapeutic effects.

Mechanism of Action

The mechanism of action of Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate functional group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate can be compared with other carbamate compounds, such as:

Benzyl carbamate: Lacks the difluorocyclobutyl ring, making it less sterically hindered and potentially less selective in its interactions.

Methyl carbamate: Simpler structure with only a methyl group, leading to different reactivity and biological activity.

Ethyl (3,3-difluorocyclobutyl)(methyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group, which can affect its solubility and reactivity.

This compound stands out due to its unique combination of a benzyl group and a difluorocyclobutyl ring, providing distinct chemical and biological properties.

Biological Activity

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group attached to a benzyl moiety and a 3,3-difluorocyclobutyl ring. Its unique structure contributes to its chemical reactivity and biological interactions. The molecular formula is CHFNO, with a molecular weight of approximately 250.23 g/mol.

This compound primarily acts through the inhibition of specific enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to:

- Enzyme Inhibition : The compound's ability to inhibit enzymes can disrupt various biochemical pathways.

- Interaction with Biological Macromolecules : It shows potential in binding to proteins and nucleic acids, influencing their functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Insecticidal Properties : Similar compounds have been studied for their efficacy as insecticides, particularly against vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus .

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase activity, which is crucial in neurotransmission and has implications for developing treatments for neurodegenerative diseases.

Case Studies

- Insecticidal Activity : A study evaluated the larvicidal effects of related compounds against Aedes aegypti. Compounds with structural similarities showed promising LC50 values indicating effective insecticidal action .

- Enzyme Interaction Studies : Research demonstrated that carbamate derivatives can inhibit acetylcholinesterase, a target for many insecticides and therapeutic agents .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Benzyl Carbamate | Moderate enzyme inhibition | Lacks difluorocyclobutyl ring |

| Methyl Carbamate | Variable activity | Simpler structure affects reactivity |

| Ethyl (3,3-difluorocyclobutyl) | Potentially similar insecticidal action | Variation in alkyl group affects solubility |

Q & A

Q. What are the recommended synthetic routes for Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves carbamate formation via coupling of a 3,3-difluorocyclobutylmethylamine derivative with benzyl chloroformate under basic conditions. For example, similar carbamates (e.g., benzyl derivatives with cyclopropane or fluorinated moieties) are synthesized using Schotten-Baumann conditions (NaOH, THF/H2O) at 0–5°C, achieving yields of 45–60% after purification by flash chromatography . Optimization strategies include:

- Temperature Control : Slow addition of reagents to minimize side reactions.

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine intermediates to prevent undesired side reactions .

- Catalysis : Employing DMAP (4-dimethylaminopyridine) to enhance reactivity in carbamate bond formation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm the presence of the difluorocyclobutyl group (e.g., <sup>19</sup>F signals at δ -98 to -105 ppm for CF2 groups) and carbamate linkage (NHCOO resonance at δ 5.1–5.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]<sup>+</sup> at m/z 298.1) .

- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : The difluorocyclobutyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Stability assays (e.g., in liver microsomes or simulated gastric fluid) can quantify degradation rates:

Q. What structure-activity relationships (SAR) are observed when modifying the carbamate’s benzyl or methyl substituents?

- Methodological Answer : SAR studies on analogous carbamates (e.g., cholinesterase inhibitors) reveal:

- Benzyl Group : Electron-withdrawing substituents (e.g., -F, -CF3) on the benzyl ring improve target binding affinity by 2–3-fold .

- Methyl vs. Bulkier Alkyl Groups : Methyl substituents enhance solubility (logP reduction by 0.5–1.0 units) but may reduce membrane permeability compared to ethyl or cyclopropyl analogs .

Experimental Approach : - Synthesize derivatives with varied substituents.

- Test inhibitory activity (e.g., IC50 against acetylcholinesterase) and correlate with computational docking studies .

Q. How can contradictory data on the compound’s enzymatic inhibition be resolved?

- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, enzyme source). Mitigation strategies include:

- Standardized Protocols : Use recombinant enzymes (e.g., human AChE) and validate with positive controls (e.g., galantamine).

- Data Normalization : Express activity as % inhibition relative to vehicle controls.

- Meta-Analysis : Compare results across studies using tools like Rosenthal’s fail-safe N to assess publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.